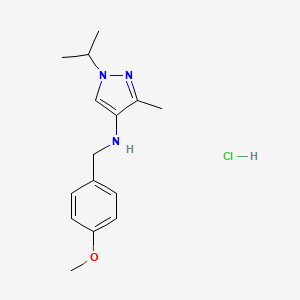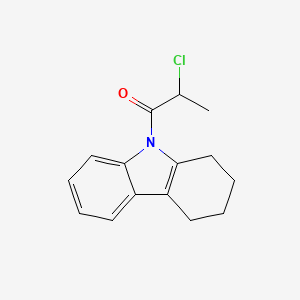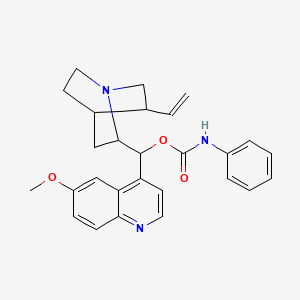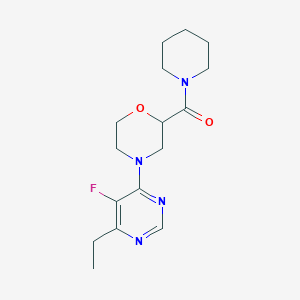
1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C15H22N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring with isopropyl halide in the presence of a base such as potassium carbonate.
Attachment of the 4-methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: A closely related compound with a similar structure but different substitution pattern.
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Another similar compound with variations in the substitution on the pyrazole ring.
Uniqueness
1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and the 4-methoxybenzyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-15(12(3)17-18)16-9-13-5-7-14(19-4)8-6-13;/h5-8,10-11,16H,9H2,1-4H3;1H |
InChI Key |
FAALCSSKUFNZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate](/img/structure/B12223017.png)
![2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12223022.png)

![1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12223026.png)
![5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate](/img/structure/B12223039.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223046.png)
![1-(4-bromo-2-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12223064.png)


![1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12223076.png)
![4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12223078.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B12223081.png)
